molecular formula C11H11BrN2OS B2913783 (3-bromophenyl)(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone CAS No. 851863-25-7

(3-bromophenyl)(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone

货号: B2913783
CAS 编号: 851863-25-7
分子量: 299.19
InChI 键: GXMQSTIEDMNZRS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(3-bromophenyl)(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a chemical compound designed for research and development applications, particularly in the field of medicinal chemistry. This synthetic intermediate features a 4,5-dihydro-1H-imidazole (imidazoline) core, a privileged scaffold in drug discovery known for its diverse biological activities. The structure is functionalized with a (3-bromophenyl)methanone group and a methylthio ether, which can be pivotal for structure-activity relationship (SAR) studies. The imidazole and imidazoline ring systems are present in a wide array of biologically active molecules and approved drugs, with documented activities including antibacterial, antifungal, anti-inflammatory, antitumor, and antiviral properties . Compounds containing the 4,5-dihydro-1H-imidazole moiety are of significant interest in the development of potential therapeutic agents for central nervous system (CNS) disorders, inflammation, and infectious diseases . The specific substitution pattern on the heterocyclic core makes this reagent a valuable building block for constructing more complex molecules. It is intended for use in hit-to-lead optimization campaigns, library synthesis, and pharmacological probe development. Researchers can utilize this compound to explore novel mechanisms of action or as a precursor in the synthesis of more complex heterocyclic systems, such as those involving triazepines, which have been investigated for their psychotropic, anticancer, and anti-inflammatory activities . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

属性

IUPAC Name

(3-bromophenyl)-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2OS/c1-16-11-13-5-6-14(11)10(15)8-3-2-4-9(12)7-8/h2-4,7H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXMQSTIEDMNZRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NCCN1C(=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound (3-bromophenyl)(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone , also known by its chemical structure C11H11BrN2OSC_{11}H_{11}BrN_2OS, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound.

Synthesis

The synthesis of (3-bromophenyl)(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone involves several steps, typically including the reaction of 3-bromobenzoyl chloride with 2-(methylthio)-4,5-dihydro-1H-imidazole under controlled conditions. The resulting product is characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing the imidazole scaffold. Specifically, derivatives of 4,5-dihydro-1H-imidazole have shown significant cytotoxic activity against various cancer cell lines. For instance, compounds similar to (3-bromophenyl)(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone exhibited IC50 values ranging from 2.43μM2.43\,\mu M to 14.65μM14.65\,\mu M against breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2) .

The mechanisms through which these compounds exert their effects include:

  • Microtubule Destabilization : Some studies indicate that imidazole derivatives can disrupt microtubule assembly, leading to apoptosis in cancer cells. For example, compounds have been shown to inhibit microtubule assembly by approximately 40.76%52.03%40.76\%-52.03\% at concentrations around 20μM20\,\mu M .
  • Caspase Activation : Apoptosis-inducing properties have also been observed, with significant enhancement in caspase-3 activity noted at higher concentrations (up to 1.571.57 times increase at 10μM10\,\mu M) .

Antimicrobial Activity

In addition to anticancer properties, imidazole derivatives have demonstrated antimicrobial activity. Research indicates that certain compounds within this class can inhibit bacterial growth and show effectiveness against various pathogens . This broad-spectrum antimicrobial effect is attributed to their ability to interfere with microbial cell wall synthesis and function.

Data Summary

Biological Activity Cell Line/Pathogen IC50/Effect Reference
AnticancerMDA-MB-2312.43 - 7.84 μM
AnticancerHepG24.98 - 14.65 μM
Microtubule DisruptionVarious40.76 - 52.03% inhibition at 20 μM
Apoptosis InductionMDA-MB-231Caspase-3 activity increased by up to 1.57 times at 10 μM
AntimicrobialVarious pathogensVariable

Case Studies

Several case studies have been conducted on related compounds that emphasize the significance of the imidazole ring in biological activity:

  • Breast Cancer Study : In a study evaluating the effects of various imidazole derivatives on breast cancer cells, it was found that modifications on the imidazole ring significantly affected cytotoxicity and apoptosis induction .
  • Antimicrobial Evaluation : A separate study assessed the antimicrobial efficacy of imidazole derivatives against common bacterial strains, demonstrating promising results that suggest potential therapeutic applications in infectious diseases .

相似化合物的比较

Table 1: Key Structural Features of Comparable Compounds

Compound Name Aryl Group Imidazole Substituent Heterocycle Core Molecular Weight* Reference
Target Compound 3-bromophenyl 2-(methylthio) 4,5-dihydro-1H-imidazole ~352.2
(4-nitrophenyl)(2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)methanone 4-nitrophenyl 2-((3-CF₃-benzyl)sulfanyl) 4,5-dihydro-1H-imidazole ~475.4
(5-bromofuran-2-yl)-[2-[(3-fluorobenzyl)thio]-4,5-dihydroimidazol-1-yl]methanone 5-bromofuryl 2-((3-F-benzyl)sulfanyl) 4,5-dihydro-1H-imidazole ~421.3
1-(4-nitrobenzoyl)-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole 4-nitrophenyl 2-((3-CF₃-benzyl)sulfanyl) 4,5-dihydro-1H-imidazole ~475.4

Notes:

  • Aryl Group Effects: The 3-bromophenyl group in the target compound provides moderate electron withdrawal, enhancing stability compared to electron-donating groups (e.g., methoxy).
  • Sulfanyl Substituents : The methylthio group in the target compound is less sterically hindered than the benzyl sulfanyl groups in , which may improve solubility and bioavailability.
  • Heterocycle Modifications : All compounds share the 4,5-dihydroimidazole core, but derivatives with furyl (e.g., ) or pyrazole (e.g., ) cores exhibit distinct electronic profiles due to aromaticity differences.

常见问题

Basic Research Questions

Q. What are effective synthetic routes for (3-bromophenyl)(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone?

  • Methodology : Utilize multi-component reactions (MCRs) involving aryl aldehydes, ammonium acetate, and substituted imidazole precursors under reflux conditions. For example, coupling 3-bromobenzaldehyde with 2-(methylthio)-4,5-dihydro-1H-imidazole in the presence of a catalyst like piperidine in ethanol (80–100°C, 6–8 hours) . Optimize yields by adjusting stoichiometry (e.g., 1:1.2 molar ratio of aldehyde to imidazole) and using anhydrous solvents to minimize hydrolysis .

Q. How can the compound be characterized using spectroscopic techniques?

  • Methodology :

  • IR Spectroscopy : Identify key functional groups (e.g., C=N stretch at ~1666 cm⁻¹, C-O stretch at ~1213 cm⁻¹) .
  • NMR : Use 1H^1H NMR (400 MHz, DMSO-d6) to confirm substitution patterns. For example, aromatic protons appear as multiplet signals at δ 7.26–7.93 ppm, while methylthio groups resonate as singlets near δ 2.50 ppm .
  • Mass Spectrometry : Confirm molecular weight via ESI-MS (e.g., [M+H]+^+ peaks) .

Q. What strategies improve reaction yields during synthesis?

  • Methodology :

  • Use high-purity reagents and inert atmospheres (N2_2/Ar) to prevent side reactions .
  • Employ column chromatography (hexane:ethyl acetate, 4:1) or recrystallization (water:methanol) for purification, achieving yields up to 40–80% .
  • Monitor reaction progress via TLC (silica gel, UV visualization) to optimize reaction time .

Advanced Research Questions

Q. How can computational methods predict the compound’s electronic properties?

  • Methodology :

  • Perform DFT calculations (B3LYP/6-31G* basis set) to analyze HOMO-LUMO gaps, molecular electrostatic potential (MESP), and charge distribution .
  • Validate computational models against experimental X-ray crystallography data (e.g., bond lengths ±0.002 Å) .

Q. How to resolve contradictions in spectroscopic data during characterization?

  • Methodology :

  • Cross-validate using X-ray crystallography (e.g., single-crystal studies at 90 K) to resolve ambiguities in NMR/IR assignments .
  • Employ 2D NMR techniques (COSY, HSQC) to distinguish overlapping proton signals in complex regions (e.g., dihydroimidazole protons) .

Q. What are the mechanistic insights into the compound’s reactivity in cross-coupling reactions?

  • Methodology :

  • Study Pd-catalyzed Suzuki-Miyaura couplings using the bromophenyl moiety. Optimize conditions with Pd(PPh3_3)4_4 (5 mol%), K2_2CO3_3, and aryl boronic acids in THF/H2_2O (70°C, 12 hours) .
  • Analyze regioselectivity via Hammett plots or kinetic isotope effects .

Q. How does steric hindrance from the methylthio group influence biological activity?

  • Methodology :

  • Conduct molecular docking studies (AutoDock Vina) against target enzymes (e.g., cytochrome P450) to compare binding affinities with non-thio analogs .
  • Synthesize analogs (e.g., replacing methylthio with methoxy) and compare IC50_{50} values in bioassays .

Data Contradiction Analysis

Q. How to address discrepancies in melting points reported across studies?

  • Methodology :

  • Verify purity via HPLC (C18 column, acetonitrile:water gradient) .
  • Consider polymorphism by performing DSC/TGA to identify multiple melting endotherms .
  • Replicate synthesis under standardized conditions (e.g., slow cooling during crystallization) .

Q. Why do computational and experimental bond lengths differ?

  • Methodology :

  • Refine DFT parameters (e.g., hybrid functionals like M06-2X) to better approximate crystal packing effects .
  • Account for intermolecular interactions (e.g., Hirshfeld surface analysis) in X-ray data that DFT may not fully capture .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。